
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPAA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in various research fields.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide is believed to exert its effects through the modulation of ion channels, specifically the voltage-gated sodium channels. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been shown to increase the activity of these channels, leading to an increase in the influx of sodium ions into the cell. This can lead to changes in the membrane potential and the generation of action potentials. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has also been shown to inhibit the activity of certain potassium channels, which can further enhance the effects of sodium influx.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can increase the release of neurotransmitters, such as dopamine and glutamate, from neurons. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has also been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels. In vivo studies have shown that N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can produce analgesic effects, which may be due to its modulation of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide is also relatively inexpensive compared to other compounds used in research. However, N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has some limitations. It has limited solubility in water, which can make it difficult to work with in certain experiments. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide. One potential area of research is the development of new drugs for the treatment of neurological disorders. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been shown to modulate the activity of ion channels that are involved in these disorders, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of research is the use of N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide as a scaffold for the design of new drugs with improved pharmacokinetic properties. N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has a unique chemical structure that may be useful in the development of new drugs with improved bioavailability and half-life. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide, which may lead to new insights into its potential uses in research.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can be synthesized through a multistep process starting from 2,4-dimethylphenylamine and propylthiol. The reaction involves the formation of an intermediate, which is then converted to N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide through a series of chemical reactions. The synthesis of N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been optimized to achieve high yields and purity, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been shown to modulate the activity of certain ion channels, which can lead to the discovery of new drugs for the treatment of neurological disorders. In pharmacology, N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been studied for its potential use as a scaffold for the design of new drugs with improved pharmacokinetic properties. In medicinal chemistry, N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Nombre del producto |
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C13H19NOS |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-4-7-16-9-13(15)14-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) |
Clave InChI |
QYKUCVGBPOFUHA-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
SMILES canónico |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
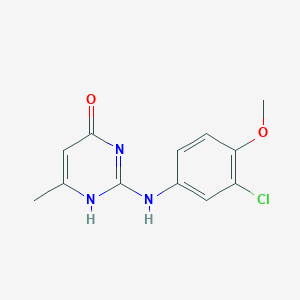
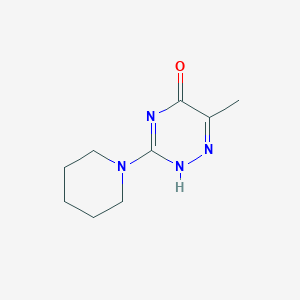
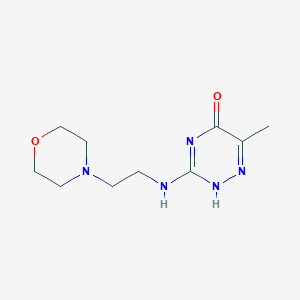

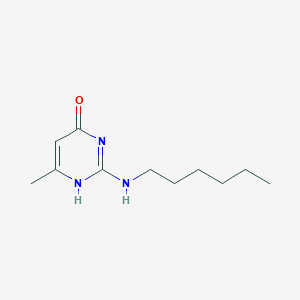
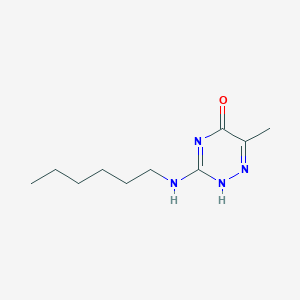
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
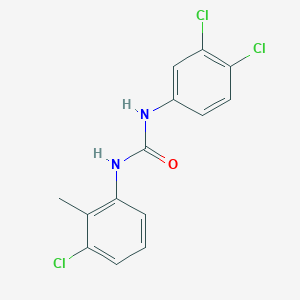
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)